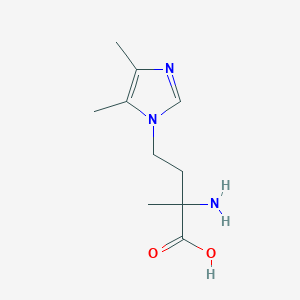
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoic acid is a synthetic organic compound that features an imidazole ring, which is a common motif in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using appropriate alkyl halides under basic conditions to introduce the dimethyl groups.
Amino Acid Backbone Construction: The amino acid backbone is constructed through a series of reactions including amination and carboxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring or the amino acid backbone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The amino acid backbone may also interact with proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but with different functional groups.
Cimetidine: A histamine H2 receptor antagonist with an imidazole ring, used as a medication.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.
Uniqueness
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoic acid is unique due to its specific substitution pattern on the imidazole ring and its amino acid backbone, which may confer distinct biological and chemical properties compared to other imidazole-containing compounds.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-amino-4-(4,5-dimethylimidazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-7-8(2)13(6-12-7)5-4-10(3,11)9(14)15/h6H,4-5,11H2,1-3H3,(H,14,15) |
Clave InChI |
BYUWIKRPESQTDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=N1)CCC(C)(C(=O)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


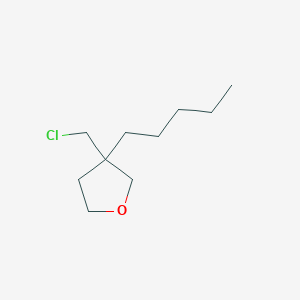
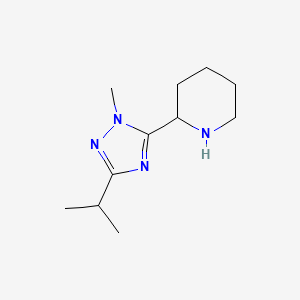
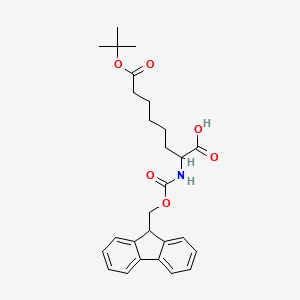

![tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)


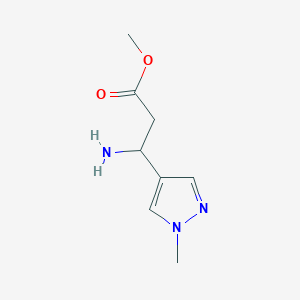


![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)



